Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-, sodium salt (1:1)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
127-58-2 |
|---|---|
Molecular Formula |
C11H12N4NaO2S |
Molecular Weight |
287.30 g/mol |
IUPAC Name |
sodium (4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide |
InChI |
InChI=1S/C11H12N4O2S.Na/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;/h2-7H,12H2,1H3,(H,13,14,15); |
InChI Key |
XEAKUBSUGWQDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
Appearance |
White or light yellow crystalline powder |
Other CAS No. |
127-58-2 |
Pictograms |
Irritant |
Synonyms |
sodium; (4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide |
Origin of Product |
United States |
Mechanistic Investigations of Sulfamerazine Sodium S Biological Action
Elucidation of Dihydropteroate (B1496061) Synthase (DHPS) Inhibition
The primary target of sulfamerazine (B1682647) sodium is dihydropteroate synthase (DHPS), an enzyme critical for the de novo synthesis of folic acid in bacteria. patsnap.compatsnap.com Unlike bacteria, humans obtain folic acid from their diet, making this pathway an excellent target for selective toxicity. patsnap.compatsnap.com Sulfonamides, including sulfamerazine, function as competitive inhibitors of the DHPS enzyme. drugbank.comtoku-e.com
The antibacterial activity of sulfamerazine is rooted in its structural similarity to para-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme. patsnap.comnih.gov This structural analogy allows sulfamerazine to compete directly with PABA for binding at the enzyme's active site. patsnap.comdrugbank.com DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. nih.govnih.gov When sulfamerazine occupies the PABA-binding pocket, it prevents the enzyme from utilizing its natural substrate, thereby blocking the synthesis of dihydropteroate. patsnap.commedchemexpress.com This action is a hallmark of competitive antagonism. nih.gov
The DHPS active site is located within a classic (α/β)8 triose phosphate (B84403) isomerase (TIM) barrel fold. biorxiv.org During catalysis, two conserved, flexible loops (Loop 1 and Loop 2) move to create a specific binding pocket for PABA and to coordinate a magnesium ion that facilitates the reaction. nih.govbiorxiv.orgproteopedia.org Sulfamerazine, by mimicking PABA, binds within this pocket. drugbank.combiorxiv.org Studies on DHPS from various bacteria have shown that the active site is a dynamic environment. nih.govproteopedia.org The binding of the sulfonamide drug obstructs the catalytic process, which proceeds via an SN1 reaction mechanism involving the formation of a pterin (B48896) carbocation intermediate after the pyrophosphate group is eliminated from DHPP. nih.govbiorxiv.org The presence of the bulkier sulfonamide molecule in the active site instead of PABA impedes the successful completion of this reaction. patsnap.com
| Enzyme Property | Description | Reference |
| Target Enzyme | Dihydropteroate Synthase (DHPS) | patsnap.com, drugbank.com, patsnap.com |
| Natural Substrate | Para-Aminobenzoic Acid (PABA) | patsnap.com, nih.gov |
| Mechanism | Competitive Inhibition | drugbank.com, toku-e.com |
| Enzyme Fold | (α/β)8 TIM Barrel | biorxiv.org |
| Key Active Site Features | Flexible Loop 1 and Loop 2 | nih.gov, proteopedia.org |
Impact on Bacterial Folic Acid Biosynthesis Pathway
By inhibiting DHPS, sulfamerazine triggers a cascade of metabolic disruptions, effectively shutting down the folic acid biosynthesis pathway. This pathway is indispensable for the production of essential precursors for cellular replication. patsnap.com
The inhibition of DHPS directly prevents the formation of 7,8-dihydropteroate. patsnap.comnih.gov This molecule is the immediate precursor to dihydrofolic acid (dihydrofolate). drugbank.compatsnap.com Consequently, the blockage of DHPS activity by sulfamerazine leads to a sharp decline in the intracellular pool of dihydrofolic acid. patsnap.comdrugbank.com
Dihydrofolic acid must be converted to tetrahydrofolic acid (THF), the biologically active form of folate, by the enzyme dihydrofolate reductase. patsnap.comyoutube.com THF is a crucial cofactor that donates one-carbon units for the synthesis of various essential compounds, including purines (adenine and guanine) and thymidine (B127349), a pyrimidine (B1678525). patsnap.compatsnap.comyoutube.com These molecules are the fundamental building blocks of nucleotides, which are required for the synthesis of both Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA). patsnap.comfrontiersin.org The depletion of the THF pool due to sulfamerazine's action starves the bacteria of the necessary components for DNA replication and repair, ultimately halting the synthesis of new genetic material. drugbank.comresearchgate.netnih.gov
| Inhibited Step | Consequence | Reference |
| Dihydropteroate Synthase (DHPS) Activity | Decreased 7,8-dihydropteroate synthesis | patsnap.com, nih.gov |
| Dihydrofolic Acid Synthesis | Depletion of dihydrofolate pool | patsnap.com, drugbank.com |
| Tetrahydrofolic Acid (THF) Formation | Insufficient cofactors for nucleotide synthesis | patsnap.com, patsnap.com |
| Purine & Thymidine Synthesis | Lack of essential DNA building blocks | patsnap.com, youtube.com |
| DNA and RNA Synthesis | Cessation of genetic material replication | drugbank.com, nih.gov |
Bacteriostatic Action and Cellular Consequences in Target Microorganisms
The primary outcome of inhibiting the folic acid pathway is the cessation of bacterial growth and multiplication. uobabylon.edu.iq Sulfamerazine does not directly kill the bacterial cells but rather prevents them from proliferating, an effect known as bacteriostatic action. patsnap.comdrugbank.com By arresting bacterial division, the drug allows the host's own immune system to gain the upper hand and clear the infection more effectively. patsnap.compatsnap.com The cellular consequences for the target microorganisms are profound; unable to synthesize new DNA, the bacteria cannot divide or repair cellular damage, leading to a halt in the progression of the infection. nih.govtaylorandfrancis.com
Broader Enzyme Inhibition Profiles of Sulfamerazine Sodium
Beyond its primary target, dihydropteroate synthase, Sulfamerazine sodium, like other sulfonamides, has been investigated for its potential to inhibit other enzymes. A notable area of this research is its interaction with carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial for various physiological processes. nih.govnih.gov
Sulfamerazine sodium has been shown to exhibit inhibitory activity against carbonic anhydrases. While its primary antibacterial action is not attributed to this inhibition, understanding these off-target interactions is crucial for a comprehensive pharmacological profile. Research into the inhibition of various carbonic anhydrase isoforms is an active area of study for sulfonamides. nih.govmdpi.com
Studies on a mammalian carbonic anhydrase, specifically bovine cytosolic carbonic anhydrase isozyme II (bCA II), have provided insights into the inhibitory potential of sulfamerazine. In one such study, sulfamerazine was found to be a relatively weak inhibitor of bCA II. nih.govnih.gov The inhibitory activity of sulfamerazine and other related sulfa drugs against bCA II is detailed in the table below.
Table 1: Inhibition of Bovine Cytosolic Carbonic Anhydrase Isozyme II (bCA II) by Sulfamerazine and Other Sulfa Drugs
| Compound | % Inhibition of bCA II (at 0.5 mM) |
| Sulfamerazine | 19.6 ± 0.2 |
| Sulfaquinoxaline | 51.8 ± 0.6 |
| Sulfadiazine (B1682646) | 31.2 ± 0.5 |
| Sulfadimidine | 41.7 ± 1.2 |
| Sulfachloropyrazine | 42.4 ± 0.7 |
| Data from a study evaluating the carbonic anhydrase inhibition activity of various sulfa drugs. nih.gov |
The data indicates that while sulfamerazine does interact with this mammalian carbonic anhydrase, its inhibitory effect is modest compared to other sulfonamides like sulfaquinoxaline. nih.gov The structural differences between bacterial and mammalian carbonic anhydrases present an opportunity for developing selective inhibitors, a strategy being explored to design novel antibacterial agents. mdpi.com
Mechanisms of Selective Toxicity in Prokaryotic Systems Compared to Eukaryotic Cells (e.g., Fish and Mammalian Cells)
The clinical efficacy of Sulfamerazine sodium as an antibacterial agent is rooted in its selective toxicity, meaning it is significantly more harmful to bacteria than to host organisms like fish and mammals. This selectivity is primarily due to fundamental differences in a critical metabolic pathway. drugbank.comnih.gov
The primary mechanism of action for sulfamerazine is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). drugbank.com This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is a vital coenzyme in the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking DHPS, sulfamerazine effectively halts the production of these essential building blocks, leading to a bacteriostatic effect where bacterial growth and replication are inhibited. nih.gov
The basis for selective toxicity lies in the fact that most bacteria must synthesize their own folic acid de novo. nih.gov In contrast, eukaryotic organisms, including fish and mammals, lack the enzymatic machinery for folic acid synthesis. Instead, they obtain this essential vitamin from their diet. nih.gov Therefore, inhibiting the folic acid synthesis pathway with sulfamerazine has a profound effect on bacteria while leaving the host cells largely unaffected.
While high doses of some sulfonamides have been associated with toxic effects in rodents, these are often linked to mechanisms not operative in humans, such as goitrogenic activity leading to thyroid tumors. nih.govresearchgate.net Studies on the toxicity of sulfonamides in aquatic life, such as fish, have been conducted to understand their environmental impact. mdpi.com However, the fundamental difference in the folic acid metabolic pathway remains the cornerstone of sulfamerazine's selective action against bacteria.
Antimicrobial Spectrum and Efficacy Studies of Sulfamerazine Sodium
Broad-Spectrum Activity against Bacterial Pathogens
Sulfamerazine (B1682647) sodium has demonstrated efficacy against a wide range of both Gram-positive and Gram-negative bacteria, making it a versatile tool in combating bacterial infections. researchgate.net It has been historically utilized for treating infections of the urinary tract, respiratory system, and gastrointestinal tract. researchgate.net
Efficacy against Gram-Positive Bacterial Strains
Sulfamerazine sodium shows activity against several Gram-positive bacteria. While extensive contemporary data on specific Minimum Inhibitory Concentrations (MICs) for many strains are limited, historical use and some in vitro studies provide insight into its effectiveness. For instance, it has been used against infections caused by Staphylococcus aureus and Streptococcus species. nih.govnih.gov Research on related sulfonamides has shown that while some staphylococci may exhibit resistance, others remain susceptible. For example, in a study on various sulfonamide derivatives, some compounds showed strong antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov
In vitro studies have provided some specific data on the susceptibility of certain anaerobic Gram-positive bacteria to sulfamerazine.
Table 1: In Vitro Efficacy of Sulfamerazine against Selected Gram-Positive Anaerobic Bacteria
| Bacterial Species/Group | MIC50 (µg/mL) |
|---|---|
| Clostridium sp. | 1.6 |
| Anaerobic cocci | 12.5 |
| Non-spore-forming, gram-positive rods | 6.4 |
Source: Inxight Drugs oup.comcabi.org
It is important to note that resistance in Gram-positive bacteria, such as Streptococcus pyogenes, can occur through alterations in the chromosomal dihydropteroate (B1496061) synthase. nih.gov
Efficacy against Gram-Negative Bacterial Strains
Sulfamerazine sodium is also effective against a variety of Gram-negative bacteria. It has been shown to be active against common pathogens such as Escherichia coli and Salmonella species. nih.gov Its utility extends to veterinary medicine, where it has been used to combat infections caused by organisms like Pasteurella multocida.
Data from in vitro studies on anaerobic Gram-negative bacteria indicate varying levels of susceptibility.
Table 2: In Vitro Efficacy of Sulfamerazine against Selected Gram-Negative Anaerobic Bacteria
| Bacterial Species/Group | MIC50 (µg/mL) |
|---|---|
| Bacteroides fragilis group | >50 |
| Bacteroides sp. | 6.4 |
| Fusobacterium sp. | 3.2 |
Source: Inxight Drugs oup.comcabi.org
Studies on specific veterinary pathogens like Ornithobacterium rhinotracheale have shown that while some isolates may be susceptible, there is a trend towards antimicrobial drug resistance. oup.com
Susceptibility Profiles of Specific Bacterial Genera and Species
The susceptibility of different bacterial genera and species to sulfamerazine sodium can vary significantly. For example, while it can be effective against many common enteric bacteria, some species exhibit high levels of intrinsic or acquired resistance.
Escherichia coli and Salmonella spp. : Sulfonamides, including sulfamerazine, have been used to treat infections caused by these enteric pathogens. nih.govmdpi.com However, resistance is widespread, often mediated by the acquisition of sul genes on plasmids. nih.gov Studies on E. coli have shown that strains with a specific resistance pattern to streptomycin, sulfadiazine (B1682646), and tetracycline (B611298) can have a selective advantage in certain environments. researchgate.net
Pasteurella multocida : This bacterium, a significant pathogen in livestock, has shown susceptibility to sulfonamides. However, resistance has been reported and can be associated with mobile genetic elements. iranjournals.irmdpi.commdpi.com
Ornithobacterium rhinotracheale : In vitro susceptibility testing of this avian pathogen has revealed variable susceptibility to sulfamerazine, with many isolates showing high MIC values, indicating a trend towards resistance. oup.comresearchgate.net
Antimicrobial Activity against Protozoan Parasites (e.g., Coccidia)
Sulfamerazine sodium demonstrates significant activity against certain protozoan parasites, most notably Coccidia of the genus Eimeria, which are a major cause of economic loss in the poultry industry. cabi.orgnih.govresearchgate.net
The drug acts primarily on the second-generation schizonts of the Eimeria life cycle, which is advantageous for treating established infections. nih.govnih.gov It has a broad spectrum of activity against various Eimeria species, including those affecting different parts of the intestine. nih.govcabi.org Studies have shown its efficacy against species like Eimeria tenella, E. necatrix, E. acervulina, and E. maxima. cabi.orgnih.gov In studies on chukar partridges, sulfamethazine (B1682506) (a related sulfonamide) demonstrated complete coccidiostatic activity, preventing mortality and minimizing morbidity. researchgate.net
There is also evidence to suggest that sulfonamides, including sulfadiazine (a closely related compound), are effective against Toxoplasma gondii, the causative agent of toxoplasmosis. nih.govnih.gov In murine models, sulfachloropyrazine-sodium, another sulfonamide, has shown significant therapeutic effects against acute toxoplasmosis. nih.gov
Limitations of Sulfamerazine Sodium's Antimicrobial Spectrum
Despite its broad spectrum, the efficacy of sulfamerazine sodium is limited by both intrinsic and acquired resistance in various microorganisms.
Intrinsic Resistance : Some bacteria are naturally resistant to sulfonamides. A notable example is Pseudomonas aeruginosa , which exhibits a high level of intrinsic resistance due to low outer membrane permeability and the presence of multidrug efflux pumps. researchgate.netoup.comresearchgate.netgsconlinepress.comEnterococcus species also demonstrate intrinsic resistance, as they can utilize pre-formed folic acid from their environment, bypassing the metabolic block imposed by sulfonamides. oup.comnih.govnih.govnih.govresearchgate.net
Acquired Resistance : The development of acquired resistance is a major limitation to the clinical utility of sulfamerazine sodium. The primary mechanism of acquired resistance is the acquisition of alternative genes (sul1, sul2, sul3) that code for a drug-resistant variant of the target enzyme, dihydropteroate synthase. researchgate.netresearchgate.netscholarsportal.info These genes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among different bacterial species. researchgate.net Another mechanism involves mutations in the chromosomal folP gene, which encodes the DHPS enzyme, leading to reduced binding affinity for sulfonamides. scholarsportal.info Increased production of the natural substrate, para-aminobenzoic acid (PABA), can also outcompete the drug, leading to resistance. oup.com
The widespread use of sulfonamides in both human and veterinary medicine has contributed to the selection and dissemination of resistant strains, limiting the empirical use of sulfamerazine sodium for many infections. nih.govresearchgate.netomicsonline.orgnih.gov
Pharmacokinetic and Metabolic Research of Sulfamerazine Sodium
Absorption and Distribution Kinetics
The movement of sulfamerazine (B1682647) sodium into and throughout the body is governed by several key kinetic processes, including its absorption from the gastrointestinal tract, distribution into various tissues, and binding to plasma proteins.
Gastrointestinal Absorption Characteristics and Bioavailability
Sulfamerazine sodium is generally characterized by rapid absorption following oral administration. nih.gov The absorption process is influenced by the physicochemical properties of the compound and the physiological environment of the gastrointestinal tract. While the precise mechanisms of absorption are not extensively detailed in the provided research, it is understood that for most drugs, the upper portion of thesmall intestine serves as the optimal site for absorption due to its immense surface area. oup.com The process is typically passive, driven by the concentration gradient between the gastrointestinal lumen and the blood. oup.com
The bioavailability of sulfamerazine, which represents the fraction of an administered dose that reaches systemic circulation, has been quantified in several animal species. In ewe lambs, sulfamerazine administered in a solution was found to be relatively well-absorbed, with a bioavailability of approximately 81%. nih.govmedchemexpress.com The absorption half-life in these animals was approximately 1.60 hours. nih.govmedchemexpress.com In cattle, the bioavailability following oral administration of a sulfamerazine solution was determined to be 68%.
It has been noted that in neonatal lambs, the absorption rate may be defective in the first few weeks after birth, suggesting an age-dependent maturation of the absorption process. nih.gov
Table 1: Bioavailability of Oral Sulfamerazine in Various Species
| Species | Bioavailability (%) | Absorption Half-life (t½) |
|---|---|---|
| Ewe Lambs | ~81% | 1.60 hours |
| Cattle | 68% | Not specified |
Systemic Distribution and Tissue Compartmentation Studies
Once absorbed into the bloodstream, sulfamerazine distributes into various tissues and body fluids. The disposition of the drug in the body can be described by a two-compartment pharmacokinetic model, as observed in studies with ewe lambs and cattle. nih.govmedchemexpress.com
Research in cattle has shown that sulfamerazine distributes to several tissues, with concentrations varying by organ. The highest concentrations are typically found in the kidney, followed in decreasing order by the liver, heart, and skeletal muscle. This pattern of distribution is critical for understanding the drug's efficacy at different sites of infection and for residue analysis in food-producing animals. Quantitative whole-body autoradiography (QWBA) is a common technique used to obtain comprehensive data on the tissue distribution of drug-related material.
Plasma Protein Binding Dynamics
The extent to which sulfamerazine binds to plasma proteins, primarily albumin, is a significant pharmacokinetic parameter. This binding is reversible and influences the drug's distribution and elimination, as only the unbound (free) fraction is available to exert its pharmacological effect and to be cleared from the body.
Biotransformation Pathways and Metabolite Identification
Sulfamerazine undergoes metabolic transformation in the body, primarily through acetylation and hydroxylation, leading to the formation of various metabolites that are then excreted.
N-Acetylation Metabolic Pathways and Metabolite Characterization (e.g., Acetylsulfamerazine)
The most prominent metabolic pathway for sulfamerazine is N-acetylation. This process is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, which transfers an acetyl group to the N4-amino group of the sulfamerazine molecule, forming N4-acetylsulfamerazine. This metabolite is a major component of the total drug excreted in urine. nih.gov
The activity of the NAT2 enzyme is subject to a well-known genetic polymorphism, which divides populations into different acetylator phenotypes: slow, intermediate, and rapid acetylators. This genetic variation leads to significant inter-individual differences in the rate and extent of sulfamerazine metabolism. Slow acetylators metabolize the drug at a slower rate, leading to a longer elimination half-life, whereas fast acetylators clear the drug more quickly. The characterization of N4-acetylsulfamerazine has been confirmed through various analytical techniques, including crystallography, which elucidates its molecular structure.
Table 2: Acetylator Phenotype and Sulfamerazine Metabolism
| Phenotype | Metabolic Rate | Implication |
|---|---|---|
| Slow Acetylator | Slower N-acetylation | Longer drug half-life, potential for drug accumulation |
| Fast Acetylator | Faster N-acetylation | Shorter drug half-life, rapid clearance |
In Vitro Hepatic Metabolism Studies (e.g., Microsomal Assays, Hepatocyte Models)
In vitro hepatic metabolism studies are crucial for elucidating the metabolic pathways of xenobiotics like sulfamerazine sodium. These studies often employ subcellular fractions, such as microsomes, or whole-cell systems like hepatocytes, to model the metabolic processes that occur in the liver.
Microsomal Assays: Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. Microsomal assays are widely used to investigate the phase I metabolism of drugs.
Research on the in vitro effects of sulfamerazine on rat hepatic microsomes has provided significant insights. In one study, sulfamerazine administration to rats led to notable changes in microsomal components. At a dose of 100 mg/kg, sulfamerazine caused a significant decrease in the levels of cytochrome P-450 and cytochrome b5. jbsd.in The study also measured the activities of key drug-metabolizing enzymes. A significant reduction in the activity of aminopyrine (B3395922) N-demethylase and aniline (B41778) hydroxylase was observed at the 100 mg/kg dose level. jbsd.in Further investigation into the mechanism of inhibition revealed that sulfamerazine acts as an uncompetitive inhibitor of aminopyrine N-demethylase in vitro, with an inhibition constant (Ki) of 3.0 mM. jbsd.in
These findings from microsomal assays indicate that sulfamerazine can directly interact with and modulate the activity of hepatic drug-metabolizing enzymes.
Hepatocyte Models: While specific studies focusing solely on sulfamerazine sodium in hepatocyte models were not prevalent in the reviewed literature, hepatocyte cultures are a standard tool for studying drug metabolism. These models, which use primary cultured liver cells, offer a more complete picture of metabolism than microsomes as they contain a full complement of phase I and phase II enzymes, as well as the necessary cofactors. They are particularly useful for studying induction and inhibition of enzymes and for identifying a broader range of metabolites. For other sulfonamides like sulfadimidine, studies using cultured rat hepatocytes have been instrumental in examining metabolic pathways like acetylation and hydroxylation. who.int Given the structural similarity, it is inferred that hepatocyte models would be equally valuable for a comprehensive understanding of sulfamerazine metabolism.
Role of Drug-Metabolizing Enzymes and Isoenzymes (e.g., Cytochrome P450 Induction, N-Acetyltransferase)
The biotransformation of sulfamerazine is primarily governed by two major enzyme systems: the Cytochrome P450 (CYP450) monooxygenases and the N-acetyltransferases (NATs).
N-Acetyltransferase (NAT): Acetylation is a major metabolic pathway for sulfamerazine. nih.govscispace.com The enzyme responsible for this phase II conjugation reaction is N-acetyltransferase. The primary metabolite formed through this pathway is N4-acetylsulfamerazine. scispace.comresearchgate.netnih.gov This metabolite is generally less active than the parent compound and exhibits different excretion characteristics. The rate of acetylation can vary between individuals and species, leading to classifications of "fast" and "slow" acetylators, which can impact the drug's efficacy and potential for adverse effects. nih.govnih.gov The N-acetyltransferase 2 (NAT2) enzyme is specifically implicated in the acetylation of numerous sulfonamide drugs. nih.govmdpi.com Genetic variations (polymorphisms) in the NAT2 gene can lead to these different acetylator phenotypes. nih.govclinpgx.org
Cytochrome P450 (CYP450) Induction and Inhibition: The CYP450 enzyme system is involved in the phase I metabolism of many drugs, including sulfonamides. While N-acetylation is a primary route, hydroxylation via CYP450 enzymes is also a significant pathway. who.intnih.gov Studies on sulfamethazine (B1682506), a closely related sulfonamide, show that it is a substrate for the mixed-function oxidase system, and its effect (induction or inhibition) can depend on the dose, age, and sex of the animal. nih.gov
Research indicates that sulfamerazine itself can inhibit CYP450 enzymes. In vitro studies using rat liver microsomes demonstrated that sulfamerazine inhibits aminopyrine N-demethylase, a marker of CYP activity. jbsd.in Predictive models based on the chemical structure of sulfamerazine suggest it is not a significant substrate or inhibitor for major human CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 at typical concentrations. drugbank.com However, experimental studies have shown that some sulfonamides and their metabolites can interact with these enzymes. For instance, in horses, methyl substitution on the pyrimidine (B1678525) ring, as seen in sulfamerazine, was found to increase hydroxylation of the parent drug. nih.gov
Elimination Kinetics and Excretion Mechanisms
The elimination of sulfamerazine sodium from the body involves metabolic conversion and subsequent excretion of the parent drug and its metabolites, primarily through the kidneys.
Renal Excretion of Parent Compound and Metabolites
The kidneys are the principal route for the excretion of sulfamerazine and its metabolites. researchgate.netnih.gov The process involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. Studies in humans have shown that sulfamerazine has a very low renal plasma clearance rate, indicating that it is extensively reabsorbed by the renal tubules. scispace.com On average, about 85% of the filtered sulfamerazine is reabsorbed. scispace.com
In contrast, its primary metabolite, N4-acetylsulfamerazine, is handled very differently by the kidneys. This acetylated form is actively excreted by the renal tubular cells rather than being reabsorbed. scispace.com This results in a much higher renal clearance for the metabolite compared to the parent drug. The addition of a methyl group to form sulfamerazine from sulfadiazine (B1682646) is what leads to this high degree of renal tubular reabsorption and thus a low rate of excretion for the parent compound. scispace.com In horses, the 5-hydroxypyrimidine (B18772) derivative, another metabolite, is also efficiently eliminated via the kidneys, often in a glucuronidated form. nih.gov Metabolism, therefore, facilitates the elimination of sulfamerazine by converting it into compounds with higher renal clearance values. nih.govmadbarn.com
Determination of Biological Half-Life
The biological half-life (t½) is a key pharmacokinetic parameter representing the time it takes for the concentration of a drug in the body to be reduced by half. The half-life of sulfamerazine varies significantly across different animal species.
Studies have determined the elimination half-life of sulfamerazine in several species:
Cattle: In healthy calves, the elimination half-life has been reported as approximately 7.08 hours. nih.gov However, in cattle with severe diarrhea and associated kidney dysfunction, the half-life was significantly prolonged to 11.39 hours. nih.gov Another study in cattle reported a biological half-life of 6.2 hours. researchgate.net
Sheep: In ewe lambs, the biological half-life of sulfamerazine was determined to be 6.6 hours. nih.gov
Hens: The half-life of sulfamerazine in hens has been established in comparative studies, forming a basis for dosage calculations in poultry. nih.gov
These variations underscore the importance of species-specific pharmacokinetic data.
Table 1: Biological Half-Life of Sulfamerazine in Various Animal Species
| Animal Species | Biological Half-Life (t½) in hours | Reference |
|---|---|---|
| Cattle (Healthy Calves) | 7.08 ± 1.25 | nih.gov |
| Cattle (Severe Diarrhea) | 11.39 ± 2.11 | nih.gov |
| Cattle | 6.2 | researchgate.net |
| Sheep (Ewe Lambs) | 6.6 | nih.gov |
Pharmacokinetic Modeling Approaches (e.g., One- and Two-Compartment Models)
Pharmacokinetic models are mathematical concepts used to describe the concentration of a drug in the body over time. The disposition of sulfamerazine has been successfully described using both one- and two-compartment models.
One-Compartment Model: In some cases, particularly when looking at elimination, a one-compartment model can be assumed. nih.gov This model treats the entire body as a single, uniform compartment. The elimination of drug residues is often calculated based on the principles of this model.
Two-Compartment Model: More frequently, the pharmacokinetics of sulfamerazine are best described by a two-compartment model. researchgate.netnih.gov This model divides the body into a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less well-perfused tissues). The drug is administered into and eliminated from the central compartment, and it distributes to and from the peripheral compartment. This model was used to analyze plasma and urine data from both cattle and ewe lambs, providing a comprehensive description of the drug's disposition, including its distribution and elimination phases. researchgate.netnih.gov For the closely related sulfamethazine, a two-compartment model was also found to best describe its plasma concentration-time curve in pigs. nih.gov
Comparative Pharmacokinetic Analyses across Diverse Animal Species (e.g., Cattle, Chickens, Swine)
The pharmacokinetic profile of sulfamerazine exhibits considerable variation among different animal species, which is critical for its effective and safe use in veterinary medicine.
Cattle: In cattle, sulfamerazine is eliminated with a biological half-life of approximately 6.2 to 7.1 hours. researchgate.netnih.gov It is primarily cleared through a combination of renal excretion of the unchanged drug and metabolism to acetylsulfamerazine. researchgate.net The disposition in cattle is well-described by a two-compartment pharmacokinetic model. researchgate.net Disease states can significantly alter its pharmacokinetics; for instance, severe diarrhea in calves can increase the elimination half-life to over 11 hours. nih.gov
Chickens: Pharmacokinetic studies in hens have been conducted to establish key parameters like elimination half-life. nih.gov This data is essential for determining appropriate therapeutic regimens in poultry. nih.gov Good absorption and a relatively long elimination half-life for sulfonamides are generally observed in chickens, leading to high plasma concentrations. nih.gov
Swine: While specific data for sulfamerazine in swine is less detailed in the provided context, extensive research exists for the structurally similar sulfamethazine. In pigs, sulfamethazine's pharmacokinetics are described by a multi-compartment model, with an elimination half-life of around 16.9 hours. nih.gov Given the similarities in the sulfonamide class, it is likely that sulfamerazine also undergoes significant metabolism and renal excretion in swine, although the specific parameters would differ. nih.govresearchgate.net
These inter-species differences in half-life, metabolism, and excretion are influenced by physiological factors such as renal function, metabolic rate, and the activity of drug-metabolizing enzymes like N-acetyltransferase. uni-osnabrueck.de
Table 2: Comparative Pharmacokinetic Parameters of Sulfamerazine and Related Sulfonamides Across Species
| Species | Drug | Elimination Half-Life (t½) in hours | Primary Pharmacokinetic Model | Key Metabolites | Reference |
|---|---|---|---|---|---|
| Cattle | Sulfamerazine | 6.2 - 7.1 | Two-Compartment | Acetylsulfamerazine | researchgate.netnih.gov |
| Sheep | Sulfamerazine | 6.6 | Two-Compartment | Acetylsulfamerazine, Polar Conjugates | nih.gov |
| Horses | Sulfamerazine | Not Specified | Not Specified | 5-hydroxypyrimidine derivative, N4-acetyl derivative | nih.govmadbarn.com |
| Chickens | Sulfamerazine | Not Specified | Not Specified | Acetylated metabolites | nih.gov |
| Swine | Sulfamethazine | 16.9 | Two-Compartment / Multi-Compartment | N4-acetylsulfamethazine | nih.gov |
Disposition and Depletion Studies for Residue Analysis in Food-Producing Animals
The study of sulfamerazine sodium's disposition and depletion in food-producing animals is crucial for ensuring food safety. These studies determine the time required for drug residues in edible tissues to decrease to levels that are considered safe for human consumption, a period known as the withdrawal time. Research in this area focuses on analyzing the concentration of the parent drug and its metabolites in various tissues like muscle, liver, kidney, and fat at different time points after administration.
While extensive data exists for many sulfonamides, detailed public information specifically on the residue depletion of sulfamerazine sodium in various food-producing animals is limited. Much of the available research groups sulfamerazine with other sulfonamides or provides qualitative rather than quantitative time-course data. However, some studies offer insights into its behavior in certain species.
Cattle and Sheep:
Research in ruminants has provided some specific data on sulfamerazine depletion. In a study involving heifers and adult sheep administered sulfamerazine orally for five days at a dose of 50 mg/kg body weight, tissue samples were analyzed after withdrawal. By 7 or 8 days after the cessation of treatment, no residual amounts of the sulfonamide were detected in most samples. However, a notable exception was found in one heifer, which showed a residue level of 0.15 mg/kg in a muscle biopsy and in the kidney documentsdelivered.com. This finding highlights the importance of the kidney as a key tissue for monitoring sulfonamide residues.
Pharmacokinetic studies in pigs have shown that sulfamerazine has a mean elimination half-life of 4.3 hours capes.gov.br. While this provides an indication of how quickly the drug is cleared from the plasma, it does not directly provide tissue residue concentrations.
Table 1: Sulfamerazine Residue Depletion in Cattle and Sheep
| Animal | Tissue | Time Post-Treatment | Residue Concentration (mg/kg) | Citation |
|---|---|---|---|---|
| Heifer | Muscle | 7-8 days | Not Detected* | documentsdelivered.com |
| Heifer | Kidney | 7-8 days | Not Detected* | documentsdelivered.com |
| Heifer | Muscle (biopsy) | 5-6 days | 0.15 | documentsdelivered.com |
| Heifer | Kidney | 7-8 days | 0.15 (in one animal) | documentsdelivered.com |
| Sheep | Organs & Muscle | 7-8 days | Not Detected | documentsdelivered.com |
*Except for one animal.
Swine, Poultry, and Fish:
Specific and detailed residue depletion studies for sulfamerazine sodium in swine, poultry, and fish are not widely available in the reviewed literature. Most studies on sulfonamide residues in these species focus on more commonly used compounds like sulfamethazine or sulfadiazine nih.govnih.govnih.govmdpi.comnih.gov. Regulatory bodies often establish maximum residue limits (MRLs) for the entire class of sulfonamides in edible tissues, rather than for each individual compound europa.eu. For instance, the European Union has set an MRL for the combined total residues of all substances within the sulfonamide group at 100 µg/kg for muscle in fin fish nih.gov.
The lack of extensive, publicly available, quantitative depletion data for sulfamerazine sodium in these species underscores a gap in the scientific literature. Such studies are essential for establishing precise withdrawal periods and ensuring consumer safety.
Research on Antimicrobial Resistance to Sulfamerazine Sodium
Molecular Mechanisms of Bacterial Resistance to Sulfonamides
Resistance to sulfonamides can arise through several distinct molecular pathways. The most common mechanisms involve mutations in the gene encoding the target enzyme, dihydropteroate (B1496061) synthase (DHPS), or the acquisition of alternative, resistant forms of this enzyme via horizontal gene transfer. biorxiv.orgnih.govfrontiersin.org
Sulfonamides function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. nih.govfrontiersin.org This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). nih.gov Resistance emerges when alterations to the DHPS enzyme reduce its affinity for sulfonamides, thereby allowing the folate synthesis pathway to continue functioning despite the presence of the drug. frontiersin.org These modifications are the result of specific genetic changes.
The gene responsible for encoding the DHPS enzyme is the chromosomal folP gene. frontiersin.orgnih.gov Mutations within this gene can lead to amino acid substitutions in the DHPS enzyme, which in turn confer resistance. nih.gov These mutations provide a trade-off, decreasing the enzyme's affinity for sulfonamides while attempting to maintain sufficient affinity for its natural substrate, pABA. frontiersin.org The accumulation of multiple point mutations in the folP gene is often associated with higher levels of resistance. nih.gov
Research has identified various resistance-conferring mutations in the folP gene across different bacterial species. For instance, in Neisseria meningitidis, substitutions such as Phe31-Leu and Gly194-Cys have been linked to resistance. nih.gov In Streptococcus mutans, a combination of three specific mutations (A37V, N172D, and R193Q) was found to confer substantial resistance to sulfamethoxazole (B1682508). researchgate.net Similarly, studies on Staphylococcus aureus have identified mutations like F17L, S18L, and T51M that directly lead to sulfonamide resistance by sterically hindering the binding of the drug without preventing pABA from accessing the active site. frontiersin.org However, it has been noted that resistance conferred by chromosomal folP mutations alone may be less potent than resistance acquired via plasmids. nih.govresearchgate.net
A more widespread and highly effective mechanism of sulfonamide resistance is the acquisition of mobile genetic elements, such as plasmids, that carry alternative DHPS-encoding genes, primarily sul1 and sul2. nih.govnih.gov These genes encode highly divergent DHPS enzymes (Sul1, Sul2) that are intrinsically insensitive to sulfonamides. biorxiv.orgnih.govspringernature.com The transfer of these genes between bacteria facilitates the rapid spread of high-level resistance. biorxiv.orgbrieflands.com
The Sul enzymes achieve resistance through significant structural reorganization of their pABA-binding region compared to the native DHPS enzyme. researchgate.netnih.gov A key feature identified in Sul enzymes is the insertion of a Phe-Gly amino acid sequence. biorxiv.orgnih.gov This insertion effectively blocks the binding of bulkier sulfonamide molecules while still permitting the smaller, natural substrate (pABA) to bind, thus allowing folate synthesis to proceed uninhibited. researchgate.netbiorxiv.org This mechanism confers broad resistance to a range of sulfonamide drugs. biorxiv.org
The sul1 gene is frequently found as part of the 3'-conserved segment of class 1 integrons, which are mobile genetic elements known for capturing and expressing various resistance gene cassettes. nih.govnih.govnih.gov The sul2 gene is often located on small, non-conjugative or large, transmissible plasmids. nih.govnih.gov
Beyond modifications to the direct target enzyme, bacteria can develop resistance by altering their metabolic processes to bypass the drug's inhibitory effects. One such mechanism involves increasing the intracellular concentration of pABA, the natural substrate that sulfonamides compete with. frontiersin.org By overproducing pABA, the bacteria can outcompete the inhibitor at the DHPS active site.
Another adaptive strategy involves metabolic rewiring to compensate for the drug-induced blockade of the folate pathway. nih.gov Bacteria may activate alternative metabolic circuits, such as increasing the uptake of exogenous folate pathway products like purines and thymidine (B127349) from their environment. nih.gov This circumvents the need for de novo synthesis, rendering the inhibition of DHPS less effective. Studies have shown that metabolic mutations can create specific bottlenecks in their associated pathways, which contributes to reduced antibiotic susceptibility. nih.gov
Efflux pumps are transmembrane proteins that actively transport a wide array of toxic substances, including antibiotics, out of the bacterial cell. mdpi.comnih.gov This mechanism prevents the drug from reaching its intracellular target and accumulating to an effective concentration. researchgate.net While overexpression of efflux pumps often contributes to low-level resistance, it can provide a survival advantage that allows bacteria to acquire secondary, high-level resistance mutations. mdpi.com
Several major families of efflux pumps are associated with multidrug resistance in bacteria, including the Resistance-Nodulation-Division (RND) family and the Major Facilitator Superfamily (MFS). mdpi.com The genes encoding these pumps can be located on the chromosome or on mobile genetic elements like plasmids. frontiersin.org In the context of sulfonamide resistance, the sul1 gene, often found on class 1 integrons, is frequently linked with the qacEΔ1 gene, which codes for an efflux pump that expels quaternary ammonium (B1175870) compounds. frontiersin.org This co-location facilitates the co-selection of resistance to both antibiotics and disinfectants. frontiersin.org
Target Enzyme Modification (Dihydropteroate Synthase Mutations)
Molecular Epidemiology and Prevalence of Resistance Genes
The dissemination of sulfonamide resistance is largely driven by the horizontal transfer of sul genes. rupahealth.com The prevalence of sul1 and sul2 varies significantly depending on the bacterial species, geographical location, and environmental context (e.g., clinical vs. agricultural). nih.govplos.org
Studies have documented the widespread presence of these genes globally. In Portuguese Salmonella isolates, sul1 was the most frequent resistance gene (76%), followed by sul2 (37%). nih.gov In contrast, some studies on uropathogenic E. coli in Europe and Iran have reported a higher prevalence of sul2 compared to sul1. brieflands.comnih.gov Research in Vietnam on isolates from wastewater and shrimp ponds found sul1 was the most prevalent gene, followed by sul2. researchgate.net
In agricultural settings, the use of manure from animals treated with antibiotics contributes to the reservoir of resistance genes in the soil. nih.govplos.org A study in the United Kingdom found that among bacterial isolates from manured soils, 23% carried only sul1 and 18% carried only sul2. nih.gov A similar study in China found that the frequency distribution in isolates from manured soil was sul2 > sul1 > sul3. plos.org The high prevalence of sul genes in diverse environments, from clinical pathogens to soil bacteria, highlights their successful dissemination and persistence. nih.govfrontiersin.org
Table 1: Prevalence of sul1 and sul2 Resistance Genes in Various Studies
Table 2: List of Compounds Mentioned
Phenotypic Resistance Patterns and Emergence of Multi-Drug Resistance (MDR)
The emergence of bacterial resistance to sulfonamides, including sulfamerazine (B1682647), is a significant concern in both clinical and environmental settings. Resistance is often not limited to a single compound but extends to multiple drugs, leading to the development of multi-drug resistant (MDR) strains. MDR microbes, colloquially known as "superbugs," possess one or more resistance mechanisms that make them resistant to several classes of antimicrobials. libretexts.org The evolution of these MDR strains is a dramatic clinical and biological event of the last century, driven by factors like bacterial genome flexibility and selective pressure from antibiotic use. nih.gov
In environments with high antibiotic loads, such as coastal waterbodies, bacteria have become a reservoir for multidrug resistance. nih.gov For instance, a study on sulfamethazine-resistant bacteria (SRB) isolated from the Jiulong River in China revealed that a significant percentage of these isolates exhibited multidrug resistance. nih.gov Of the 39 SRB isolates tested, 48.7% were resistant to at least three different antibiotics. nih.gov This indicates that resistance to one sulfonamide is often linked to resistance to other antimicrobial agents. Several species from potentially pathogenic groups, such as Pseudomonas and Acinetobacter, were found to exhibit multidrug resistance. nih.gov
The development of MDR is a complex process. The overuse and misuse of antimicrobials, including subtherapeutic dosing, can accelerate the evolution of drug resistance. libretexts.org Resistance genes are frequently located on mobile genetic elements like plasmids and transposons, which can be easily transferred between different bacteria through horizontal gene transfer. libretexts.orgnih.gov This facilitates the rapid spread of resistance, not just to other sulfonamides, but to entirely different classes of antibiotics, contributing to the emergence of highly successful and globally disseminated MDR clades. nih.gov
Table 1: Multi-Drug Resistance Patterns in Sulfamethazine-Resistant Bacterial Isolates
| Genus | Number of Antibiotics Resisted | Reference |
|---|---|---|
| Pseudomonas spp. | 3-5 | nih.gov |
| Acinetobacter spp. | 4 | nih.gov |
| Stenotrophomonas spp. | 4 and 6 | nih.gov |
This table is based on data from a study on sulfamethazine-resistant bacteria, which is closely related to sulfamerazine.
Environmental Factors Influencing Resistance Development
The widespread use of sulfonamides has led to their detection, along with resistant bacteria and resistance genes, in various environmental compartments, particularly aquatic systems. frontiersin.org These environments can act as reservoirs and hotspots for the proliferation and dissemination of antimicrobial resistance. frontiersin.orgnih.gov
Studies have consistently detected sulfonamide-resistant bacteria and their associated resistance genes (sul1, sul2, and sul3) in diverse aquatic environments. In a study of wastewater and shrimp ponds in North Vietnam, sulfonamide-resistant (SR) bacterial isolates were examined. nih.gov The results showed that sul genes were frequently detected, with the highest prevalence in fish ponds that received wastewater directly from swine farms (92.0%), followed by a city canal (72.0%), and shrimp ponds (43.0%). nih.govresearchgate.net Among the detected genes, sul1 was the most prevalent across all three environments. nih.gov The bacterium Acinetobacter was identified as the most dominant carrier of these resistance genes. nih.govresearchgate.net
Similarly, research in South African aquatic environments, including rivers, estuaries, and sewage treatment plants (STPs), showed the prevalence of sul1 and sul2 genes in both the total and colony-forming bacterial populations. frontiersin.org Another study discovered sulfonamide resistance genes in deep groundwater in India, suggesting that wastewater from domestic and hospital sources is a significant contributor to the contamination of both surface and groundwater with antimicrobial resistance genes. amr-insights.eu The presence of these resistance genes in environments far from their initial points of use highlights their persistence and mobility. frontiersin.org
Table 2: Detection Frequency of sul Genes in Sulfonamide-Resistant Bacteria from Various Aquatic Environments in North Vietnam
| Environment | sul Gene Detection Frequency (%) | sul1 Prevalence (%) | sul2 Prevalence (%) | sul3 Prevalence (%) | Reference |
|---|---|---|---|---|---|
| Fish Ponds (Swine Farm Wastewater) | 92.0 | 57.0 | 51.0 | 14.0 | nih.gov |
| City Canal | 72.0 | 60.0 | 20.0 | 8.0 | nih.gov |
| Shrimp Ponds | 43.0 | 33.0 | 19.0 | 6.0 | nih.gov |
The relationship between the concentration of sulfonamides in the environment and the abundance of corresponding resistance genes is a critical area of research, though findings have been varied. Some studies report a positive correlation, suggesting that the presence of these antibiotics provides selective pressure that promotes the growth of resistant bacteria. nih.govmdpi.com
For example, a study of urban rivers in Changchun, China, found a positive correlation between the abundance of sulfa resistance genes and the concentration of sulfa antibiotics. mdpi.com Specifically, sul1 and sul3 genes were significantly positively correlated with the concentrations of sulfamethazine (B1682506) (a related sulfonamide) and sulfathiazole (B1682510). mdpi.com Another study in the Jiulong River estuary also observed that the abundance of sulfamethazine-resistant bacteria was positively correlated with the concentration of sulfamethazine in the water. nih.gov This suggests that sulfonamide pollution can directly induce the proliferation of bacteria carrying resistance genes. nih.gov
However, other studies have found no significant correlation. frontiersin.orgnih.govresearchgate.net Research in South African aquatic environments did not establish a correlation between antibiotic concentrations and the abundance of resistance genes, suggesting that these genes are widespread regardless of immediate selection pressure. frontiersin.org Similarly, a study in a pristine river system that received wastewater treatment plant effluent found no evidence that low concentrations of sulfamethoxazole stimulated the maintenance or spread of sul1 and sul2 genes. nih.gov This indicates that the discharge of microorganisms already harboring resistance genes from sources like wastewater treatment plants may be a more significant factor in the environmental spread of resistance than the low-level presence of the antibiotics themselves. nih.gov
Strategies for Mitigation of Sulfonamide Resistance
Mitigating the spread of sulfonamide resistance requires a multi-faceted approach targeting both the sources of antibiotics and the dissemination of resistance genes. A primary strategy is the improvement of wastewater treatment processes. rupahealth.com While conventional water treatment methods may not be fully effective, advanced processes can achieve a higher removal efficiency for both sulfonamides and their resistance genes. rupahealth.com However, even with advanced treatment, residual genes can persist, highlighting the need for continuous improvement in treatment technologies. rupahealth.com
Furthermore, developing alternative antimicrobial strategies can help reduce reliance on conventional antibiotics like sulfonamides. mdpi.com These alternatives could include anti-virulence compounds, phage therapy, and the use of antimicrobial peptides, which may exert lower selective pressure for resistance. mdpi.com Public health surveillance and monitoring of antimicrobial resistance in both clinical and environmental settings are essential to understand the scope of the problem and to evaluate the effectiveness of mitigation strategies. amr-insights.eurupahealth.com
Synthetic Methodologies and Derivative Research of Sulfamerazine Sodium
General Synthetic Routes for Sulfonamide Compounds
The synthesis of sulfonamide drugs, a class to which sulfamerazine (B1682647) belongs, is a well-established area of organic chemistry. The most common and high-yielding method involves the reaction of an aromatic or aliphatic sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.govresearchgate.net This reaction typically requires a base to neutralize the hydrochloric acid (HCl) produced as a byproduct. researchgate.net
A classic synthetic pathway to the core sulfanilamide (B372717) structure starts from benzene (B151609). The process involves several key steps:
Nitration of Benzene: Benzene is first nitrated to form nitrobenzene (B124822).
Reduction: The nitrobenzene is then reduced to aniline (B41778), often using agents like tin and hydrochloric acid. nih.gov
Acetylation: The amino group of aniline is protected by acetylation to form acetanilide (B955). This step prevents the amino group from reacting in the subsequent chlorosulfonation step. nih.gov
Chlorosulfonation: The acetanilide reacts with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. nih.gov This is a critical intermediate.
Amination: The sulfonyl chloride intermediate is then reacted with an appropriate amine. To produce the parent sulfanilamide, ammonia is used. nih.gov For sulfamerazine, the amine required is 2-amino-4-methylpyrimidine. nih.gov
Hydrolysis (Deprotection): The final step is the removal of the acetyl protecting group, typically through acid-catalyzed hydrolysis, to reveal the free amino group of the final sulfonamide. nih.gov
Modern variations on this theme exist, including methods that start from thiols, which are oxidized and chlorinated in situ before the amidation step. ekb.egrsc.org Other approaches utilize sulfonic acids or their salts, which can be converted to sulfonamides under microwave irradiation or by using reagents like cyanuric chloride. ekb.egorganic-chemistry.org The formation of sulfamerazine sodium itself is a straightforward acid-base reaction where the weakly acidic sulfonamide proton of sulfamerazine is removed by a sodium base, such as sodium hydroxide, to form the more water-soluble sodium salt. toku-e.com
Synthesis of Novel Sulfamerazine Analogs and Derivatives
The foundational structure of sulfamerazine is a target for modification to create novel analogs with improved properties. Research in this area often involves synthesizing derivatives by modifying the core molecule at specific points, such as the N1-substituent (the pyrimidine (B1678525) ring) or the N4-amino group. nih.gov
One synthetic strategy involves reacting sulfamerazine with p-nitrobenzoyl chloride. The resulting product can then be reduced to create an amino-functionalized derivative, which serves as a versatile intermediate. This intermediate can be further reacted with various sulfonyl chlorides to produce a new series of sulfonamide analogs. nih.govtandfonline.com Another approach is the creation of Schiff bases through the condensation of sulfamerazine with aldehydes, such as salicylaldehyde. These Schiff base ligands can then be complexed with metal ions like Co(II) and Cu(II). nih.gov
The primary goals behind modifying the sulfamerazine structure are to enhance its antibacterial potency, broaden its spectrum of activity, overcome bacterial resistance, or reduce toxicity. nih.govwikipedia.org Key design principles include:
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve pharmacokinetics or target binding.
Introduction of Functional Groups: Adding specific functional groups to the molecule can alter its properties. For instance, introducing groups that can form additional hydrogen bonds with the target enzyme, dihydropteroate (B1496061) synthetase (DHPS), may increase binding affinity and inhibitory activity. researchgate.net
Hybrid Molecule Approach: Combining the sulfamerazine scaffold with another pharmacologically active molecule to create a single hybrid compound. nih.gov This can lead to dual-acting agents or synergistic effects. For example, hybrid molecules of sulfonamides and triazines have been synthesized and evaluated for anticancer activity. acs.orgresearchgate.net
Structure-Based Design: Utilizing knowledge of the three-dimensional structure of the target enzyme (DHPS) allows for the rational design of inhibitors that fit optimally into the active site. nih.govnih.gov This can involve designing molecules that occupy specific pockets within the enzyme, such as hydrophobic cavities, to increase binding affinity. nih.gov
The structural confirmation of newly synthesized sulfamerazine derivatives is crucial and is accomplished using a combination of spectroscopic techniques. nih.govresearchgate.netrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For sulfamerazine derivatives, characteristic vibrational bands confirm the presence of N-H (amine and sulfonamide), S=O (sulfone), C=C (aromatic ring), and C-N bonds. nih.govresearchgate.net For example, the asymmetric and symmetric stretching vibrations of the SO2 group typically appear in distinct regions of the spectrum. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR: This technique provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. Signals corresponding to the aromatic protons, the methyl group on the pyrimidine ring, and the amine protons can be assigned to confirm the structure. researchgate.netrsc.org
¹³C-NMR: ¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms in the aromatic and pyrimidine rings, as well as the methyl carbon, are characteristic and help to verify the final structure. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight of the synthesized compound, which in turn allows for the confirmation of its elemental formula. nih.gov
The following table provides representative spectroscopic data for a novel sulfamerazine derivative, illustrating how these techniques are applied.
| Spectroscopic Data for a Representative Sulfamerazine Derivative | |
| Compound | 4-amino-N-(4-(N-(4-methyl pyrimidin-2-yl) sulfamoyl) phenyl) benzamide (B126) researchgate.net |
| ¹H-NMR (DMSO-d₆, δ ppm) | 2.30 (s, 3H, –CH₃), 5.60–6.10 (br, 2H, –NH₂), 6.60 (d, 2H, Ar–H), 6.90 (d, 1H, Ar–H) researchgate.net |
| IR (cm⁻¹) | 3449 (–NH), 3394 (–NH₂), 3036 (Ar C-H) researchgate.net |
| HRMS | Confirms the expected molecular formula by providing a highly accurate mass-to-charge ratio. nih.gov |
Structure-Activity Relationship (SAR) Studies of Sulfamerazine and Its Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of sulfamerazine and its analogs correlates with their biological activity. wikipedia.org The goal is to identify the key structural features, known as pharmacophores, that are essential for antimicrobial action and to guide the design of more potent drugs. nih.gov
For sulfonamides in general, the core SAR requirements are well-established:
The para-amino group (–NH₂) is crucial for activity. It must be unsubstituted or have a substituent that can be converted to a free amino group in the body. nih.gov
The amino group must be directly attached to the benzene ring, para to the sulfonamide group.
The benzene ring and the sulfonamide linkage are both essential components.
SAR studies on newer sulfamerazine derivatives explore how modifications affect potency. For example, in a series of quinazoline (B50416) derivatives bearing a sulfamerazine moiety, different substitutions led to varying inhibitory activities against enzymes like sPLA2 and cPLA2. researchgate.net It was found that certain derivatives showed significantly enhanced activity compared to others in the same series, highlighting the sensitivity of the biological response to small structural changes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies use computational methods to build mathematical models that correlate structural properties with biological activity. wikipedia.orgnih.gov These models can predict the activity of new, unsynthesized compounds. For a series of sulfa drugs, CoMFA (Comparative Molecular Field Analysis) has been used to create 3D-QSAR models. These models generate contour maps that show where steric bulk or electrostatic charge would be favorable or unfavorable for activity, providing a visual guide for drug design. nih.gov
| Compound Series | Key Structural Feature | Impact on Activity | Reference |
| Quinazoline-Sulfamerazine Hybrids | Ethyl chloroacetate (B1199739) derivative (Compound 6) | Highest inhibitory activity against sPLA2 and cPLA2 in the series | researchgate.net |
| Quinazoline-Sulfamerazine Hybrids | Diethyl oxalate (B1200264) derivative (Compound 12) | Lowest inhibitory activity in the series | researchgate.net |
| General Sulfonamides | N-methoxy substitution on sulfonamide nitrogen | Results in an inactive compound as it cannot be ionized | nih.gov |
| General Sulfonamides | N-acetyl substitution on sulfonamide nitrogen | Can be highly potent, as the group is ionizable | nih.gov |
Development of Hybrid Molecules and Synergistic Combinations (e.g., with Trimethoprim)
A key strategy to enhance the efficacy of sulfamerazine and combat bacterial resistance is its combination with other antimicrobial agents, most notably trimethoprim (B1683648). nih.govyoutube.com Sulfonamides like sulfamerazine and trimethoprim are rarely used alone and are often formulated together in combinations such as co-trimoxazole. nih.govslideshare.net
The synergistic effect arises from the sequential blockade of two different enzymes in the bacterial folic acid synthesis pathway. youtube.com
Sulfamerazine acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), preventing the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid. medchemexpress.comdrugbank.com
Trimethoprim inhibits a subsequent enzyme, dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolic acid into tetrahydrofolic acid, an essential precursor for DNA and RNA synthesis. youtube.com
By inhibiting two consecutive steps, the combination is significantly more effective than either drug alone, often resulting in a bactericidal (bacteria-killing) effect, whereas the individual components are typically bacteriostatic (inhibit bacterial growth). youtube.com Studies have shown that optimal synergy between sulfamerazine and trimethoprim occurs at specific concentration ratios, generally between 1:10 and 1:40 (trimethoprim to sulfonamide). nih.gov
Beyond simple combinations, research has focused on creating "hybrid molecules" where the sulfamerazine scaffold is covalently linked to another pharmacophore to create a single chemical entity with multiple modes of action. nih.gov Examples include the synthesis of sulfonamide-triazine hybrids and sulfamerazine-quinazoline hybrids, which have been investigated for potential anticancer activity. acs.orgresearchgate.net This approach aims to develop novel therapeutic agents that can address complex diseases and potentially reduce the development of drug resistance. nih.gov
Advanced Analytical and Quantification Methodologies for Sulfamerazine Sodium
Spectrophotometric Determination Techniques
Spectrophotometric methods offer a straightforward and accessible approach for the determination of sulfamerazine (B1682647) sodium. These techniques are based on the principle that the compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.
Colorimetric assays represent a subset of spectrophotometric methods where a chemical reaction produces a colored product, the intensity of which is proportional to the concentration of the analyte. For the quantification of sulfamerazine, this often involves a diazotization-coupling reaction. The primary aromatic amine group of the sulfamerazine molecule is first diazotized with sodium nitrite (B80452) in an acidic medium, followed by coupling with a suitable chromogenic agent to form a stable, colored azo dye.
One established method involves the use of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) as a coupling reagent in the presence of potassium periodate (B1199274) as an oxidizing agent in an alkaline medium. researchgate.net This reaction yields an orange-colored product with a maximum absorption at a specific wavelength, which can then be measured to determine the concentration of sulfamerazine. researchgate.net The reaction mechanism is based on the oxidative coupling of sulfamerazine with the 2,4-DNPH reagent. researchgate.net Such methods have been successfully applied to determine sulfamerazine in pharmaceutical preparations. researchgate.net
Table 1: Summary of a Colorimetric Method for Sulfamerazine Determination
| Parameter | Finding | Reference |
|---|---|---|
| Reagents | 2,4-dinitrophenylhydrazine (2,4-DNPH), Potassium Periodate (KIO4) | researchgate.net |
| Medium | Alkaline | researchgate.net |
| Wavelength of Max. Absorption (λmax) | 489 nm | researchgate.net |
| Linearity Range | 2.5–55 µg/mL | researchgate.net |
| Molar Absorptivity | 9251 L·mol⁻¹·cm⁻¹ | researchgate.net |
| Sandel's Sensitivity | 0.0286 µg/cm² | researchgate.net |
Direct UV-Vis spectrophotometry is a rapid and non-destructive technique for the quantification of sulfamerazine sodium. The method relies on the inherent ability of the sulfamerazine molecule, which contains chromophoric groups, to absorb UV radiation at a characteristic wavelength. The absorbance is directly related to the concentration of the drug, following the Beer-Lambert law.
Studies have demonstrated that sulfamerazine can be assayed from pharmaceutical tablets using UV spectrophotometry. nih.gov The maximum absorbance (λmax) for sulfonamides is typically found in the UV range, with related compounds like sulfamethazine (B1682506) and sulfasalazine (B1682708) showing λmax values around 268 nm and 359 nm, respectively, depending on the solvent and pH. sielc.comphmethods.net For accurate analysis, the selection of an appropriate solvent system is critical to ensure the stability of the compound and to avoid interferences from excipients. phmethods.net The method's simplicity, speed, and cost-effectiveness make it suitable for routine quality control analysis of pharmaceutical formulations. phmethods.net
Table 2: Key Parameters in UV-Vis Spectrophotometric Analysis of Sulfonamides
| Parameter | Description | Example Value (Related Sulfonamide) | Reference |
|---|---|---|---|
| Principle | Measurement of UV light absorption by the analyte. | - | nih.gov |
| Wavelength of Max. Absorption (λmax) | The wavelength at which the compound shows maximum absorbance. | 359 nm (for Sulfasalazine) | phmethods.net |
| Linearity | The concentration range over which the absorbance is directly proportional to the concentration. | 2–20 µg/ml (for Sulfasalazine) | phmethods.net |
| Correlation Coefficient (r²) | A measure of the goodness of fit of the calibration curve. | 0.992 (for Sulfasalazine) | phmethods.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. | 0.13 µg/ml (for Sulfasalazine) | phmethods.net |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | 0.41 µg/ml (for Sulfasalazine) | phmethods.net |
Chromatographic Separation and Detection Methods
Chromatographic techniques provide superior separation and specificity compared to spectrophotometric methods, making them indispensable for analyzing complex samples or for detecting low-level residues.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a cornerstone for the analysis of sulfonamides, including sulfamerazine. researchgate.net This method offers high resolution and sensitivity for separating individual sulfonamides from a mixture. researchgate.net The separation is typically achieved on a C18 reversed-phase column, and the mobile phase often consists of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) delivered in a gradient elution mode. researchgate.netresearchgate.net
The UV detector is set at a wavelength where the sulfonamides exhibit significant absorbance, often around 265-275 nm. researchgate.nethelixchrom.com HPLC-UV methods have been validated for the determination of multiple sulfonamide residues in various matrices like milk and animal feed. researchgate.netnih.gov These methods are valued for their precision, selectivity, and the ability to quantify multiple analytes simultaneously. researchgate.net
Table 3: Typical HPLC-UV Method Parameters for Sulfonamide Analysis
| Parameter | Description | Typical Value/Condition | Reference |
|---|---|---|---|
| Stationary Phase (Column) | Reversed-phase, such as C18. | Zorbax Eclipse XDB C18 | nih.gov |
| Mobile Phase | A mixture of aqueous buffer and organic solvent. | Acetonitrile and 0.1% formic acid in water | researchgate.netresearchgate.net |
| Elution Mode | Gradient elution for separating multiple compounds. | Gradient program | researchgate.net |
| Detection Wavelength | UV detection set near the λmax of the analytes. | 265 nm | researchgate.net |
| Limit of Quantification (LOQ) | Varies by analyte and matrix. | 46.9–150.0 µg/kg (in feed) | nih.gov |
| Recovery | The efficiency of the extraction process. | 78.2–105.2% (in feed) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like sulfamerazine, a derivatization step is necessary to increase their volatility. A common approach for related sulfonamides like sulfamethazine involves a double derivatization process, such as methylation followed by silylation. psu.edu
Following extraction from the sample matrix (e.g., animal tissues) and a multi-step clean-up procedure using solid-phase extraction, the derivatized analyte is introduced into the GC system. psu.edu The mass spectrometer, operating in selected-ion monitoring (SIM) mode, provides high selectivity and sensitivity for detection and quantification. psu.edu Quantification is often achieved using an isotopically labeled internal standard. psu.edu This method provides excellent specificity due to the unique fragmentation patterns of the derivatized molecules. psu.edu
Table 4: GC-MS Method for Sulfamethazine (a related Sulfonamide) Residue Analysis
| Parameter | Description | Finding/Procedure | Reference |
|---|---|---|---|
| Sample Matrix | Animal tissues (muscle, kidney, liver). | Swine tissues | psu.edu |
| Extraction | Use of organic solvents. | Chloroform-acetone | psu.edu |
| Clean-up | Solid-phase extraction to remove interferences. | Silica gel and SCX ion exchange | psu.edu |
| Derivatization | Chemical modification to increase volatility. | N1-methylation and N4-trimethylsilylation | psu.edu |
| Detection | GC-MS in Selected-Ion Monitoring (SIM) mode. | Monitors characteristic ions (e.g., m/z 299) | psu.edu |
| Recovery | Efficiency of the entire analytical procedure. | 86 to 114% | psu.edu |
| Relative Standard Deviation (RSD) | A measure of precision. | 2.8 to 9.0% | psu.edu |
Ultra Performance Liquid Chromatography (UPLC) utilizes smaller particle-sized columns (typically <2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. When coupled with a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS), it becomes an exceptionally powerful tool for both targeted and non-targeted analysis. mdpi.com The QTOF-MS provides high-resolution, accurate mass measurements, which allows for the confident identification of compounds based on their elemental composition and the structural elucidation of unknown metabolites or degradation products. researchgate.net
This technique has been successfully applied to the simultaneous determination of a wide range of sulfonamides in complex matrices like food products. nih.gov The method involves sample extraction, followed by analysis using UPLC for separation and MS/MS for detection and confirmation. nih.gov The high sensitivity and accuracy of UPLC-QTOF-MS make it suitable for trace-level residue analysis and for applications in forensic toxicology and environmental monitoring. mdpi.comresearchgate.net
Table 5: UPLC-MS/MS Method for Simultaneous Determination of 24 Sulfonamides
| Parameter | Description | Value/Condition | Reference |
|---|---|---|---|
| Instrumentation | UPLC coupled with a tandem mass spectrometer. | UPLC-MS/MS | nih.gov |
| Column | Sub-2 µm particle size for high efficiency. | Agilent ZORBAX XDB-C18 (1.8 µm) | nih.gov |
| Mobile Phase | Aqueous and organic phases for gradient elution. | 0.1% formic acid solution and acetonitrile | nih.gov |
| Limit of Detection (LOD) | The lowest detectable concentration. | 0.01–0.14 µg kg⁻¹ | nih.gov |
| Limit of Quantification (LOQ) | The lowest quantifiable concentration. | 0.02–0.45 µg kg⁻¹ | nih.gov |
| Recovery | Extraction efficiency at different spike levels. | 67.6%–103.8% | nih.gov |
| Relative Standard Deviation (RSD) | Precision of the method. | 0.80–9.23% | nih.gov |
Immunoanalytical Techniques (e.g., Enzyme-Linked Immunosorbent Assay, Biosensor Immunoassay)
Immunoanalytical techniques leverage the high specificity of antigen-antibody binding for the detection and quantification of target analytes like sulfamerazine. These methods are prized for their sensitivity, high throughput, and applicability to complex sample matrices.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay. The most common format for small molecules like sulfamerazine is the competitive ELISA. In a direct competitive ELISA, sulfamerazine in a sample competes with a known amount of enzyme-labeled sulfamerazine for binding to a limited number of specific antibody sites, which are typically coated onto the wells of a microtiter plate. scilit.comhud.ac.uknih.gov After an incubation period, the unbound components are washed away, and a substrate is added. The enzyme converts the substrate into a colored product; the intensity of the color is inversely proportional to the concentration of sulfamerazine in the sample. nih.gov Various ELISA kits are commercially available for the quantitative analysis of sulfamerazine in diverse matrices such as muscle, honey, milk, and eggs. elabscience.com Research has demonstrated the development of both polyclonal and monoclonal antibody-based ELISAs for screening sulfamethazine, a closely related sulfonamide, in animal feeds and pork tissues, achieving detection limits in the low parts-per-billion (ppb) or ng/g range. scilit.comhud.ac.uk
Biosensor Immunoassays represent a more advanced application of immunoassay principles, integrating the biological recognition element (an antibody) with a physical transducer to generate a real-time signal. Optical biosensors, for instance, can monitor the binding of sulfamerazine to antibodies immobilized on a sensor surface. researchgate.net These platforms offer advantages in speed and have the potential for more reliable results compared to conventional ELISAs. A study comparing a biosensor immunoassay to a traditional EIA for screening sulfonamide residues in pig bile found that the biosensor method had significantly lower false-positive prediction rates and no false-negative predictions. researchgate.net Newer developments include fluorescence-based immunoassays, such as those using quantum dot nanobeads as signal probes in a lateral flow immunoassay (LFIA) format for detecting sulfamethazine in chicken and milk, demonstrating high sensitivity. nih.gov
Table 1: Performance of Selected Immunoanalytical Methods for Sulfonamides
| Method | Analyte | Validated Matrix | Limit of Detection (LOD) | Reference |
| Direct Competitive ELISA | Sulfamerazine | Muscle, Honey | 0.5 ppb | elabscience.com |
| Direct Competitive ELISA | Sulfamerazine | Milk | 10 ppb | elabscience.com |
| Direct Competitive ELISA | Sulfamerazine | Egg | 0.25 ppb | elabscience.com |
| Direct Competitive ELISA | Sulfamethazine | Pork Tissue | 10 ng/g | hud.ac.uk |
| Quantum Dot (QD) LFIA | Sulfamethazine | Chicken | 0.1138 ng/mL | nih.gov |
| Quantum Dot (QD) LFIA | Sulfamethazine | Milk | 0.0955 ng/mL | nih.gov |
| Optical Biosensor (BIAcore) | Sulfamethazine | Pig Bile | Lower false positive rate than EIA | researchgate.net |
Microbiological Diffusion Assays and In Vitro Antimicrobial Susceptibility Testing (e.g., MIC Strips)
Microbiological assays are fundamental in determining the biological activity of an antimicrobial agent. These methods assess the effect of the compound on the growth of susceptible microorganisms.
Microbiological Diffusion Assays , such as the disc-agar diffusion technique, provide a direct measurement of a drug's antibacterial activity. In this method, a paper disc impregnated with a known concentration of the antimicrobial agent is placed on an agar (B569324) plate that has been uniformly inoculated with a specific strain of bacteria. A chemically defined agar medium, free from sulfonamide antagonists like para-aminobenzoic acid (PABA), is essential for accurate results. nih.gov During incubation, the drug diffuses from the disc into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as an inhibition zone, will form around the disc. The diameter of this zone is proportional to the concentration of the antimicrobial and the susceptibility of the microorganism. This technique can be adapted to quantify antibacterially active sulfamerazine in clinical specimens like blood and urine, with sensitivities capable of detecting levels as low as 3 µg/mL using a susceptible strain of Escherichia coli. nih.gov
In Vitro Antimicrobial Susceptibility Testing (AST) is performed to determine the concentration of an antimicrobial drug required to inhibit or kill a specific microorganism. calpaclab.comnih.gov The Minimum Inhibitory Concentration (MIC) is a key parameter derived from AST, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. liofilchem.comfishersci.com
MIC Test Strips are a modern and convenient tool for determining MIC values. calpaclab.comfishersci.com These are porous strips impregnated with a predefined, continuous concentration gradient of a specific antimicrobial agent. liofilchem.com When the strip is applied to the surface of an inoculated agar plate, the antibiotic gradient is immediately transferred into the agar. youtube.com After incubation, a symmetrical inhibition ellipse forms along the strip. The MIC value is read directly from a scale printed on the strip at the point where the edge of the bacterial growth ellipse intersects the strip. liofilchem.comyoutube.com
Table 2: Reported MIC₅₀ Values for Sulfamerazine Against Various Bacteria
| Bacterial Group | MIC₅₀ (µg/mL) | Reference |
| Bacteroides sp. | 6.4 | ncats.io |
| Fusobacterium sp. | 3.2 | ncats.io |
| Clostridium sp. | 1.6 | ncats.io |
| Anaerobic cocci | 12.5 | ncats.io |
| Non-spore-forming, gram-positive rods | 6.4 | ncats.io |
| B. fragilis group | >50 | ncats.io |
Electrometric Titration Methods for Purity and Content Assay
Electrometric titration methods, particularly potentiometric titration, are robust and precise techniques used for the purity and content assay of ionizable substances like sulfamerazine sodium. nih.govslideshare.net These methods rely on measuring the potential difference (voltage) between two electrodes as a titrant is added, allowing for highly accurate endpoint detection without the subjectivity of color-change indicators. metrohm.com
The United States Pharmacopeia (USP) now officially recognizes automated titration as a modern method for pharmaceutical analysis. metrohm.com A common approach for sulfonamides is nitritometric titration . metrohm.comgoogle.com In this procedure, an accurately weighed sample of the sulfonamide is dissolved, typically in an aqueous solution of hydrochloric acid. Potassium bromide is often added to catalyze the diazotization reaction. metrohm.comgoogle.com The solution is then titrated with a standardized solution of sodium nitrite. The primary amino group of the sulfonamide reacts with the nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt. An electrode system detects the sharp change in potential that occurs at the equivalence point, when all the sulfonamide has reacted. Automated titrators perform the titrant addition, stirring, endpoint detection, and calculation steps, which significantly enhances accuracy and efficiency. metrohm.com
Table 3: Key Parameters of Nitritometric Titration for Sulfonamides
| Parameter | Description | Reference |
| Analyte | Sulfanilamide (B372717) drug (e.g., Sulfamerazine) | metrohm.comgoogle.com |
| Titrant | 0.1 mol/L Sodium Nitrite (NaNO₂) solution | google.com |
| Solvent/Medium | Diluted Hydrochloric Acid (HCl) | google.com |
| Catalyst | Potassium Bromide (KBr) | metrohm.comgoogle.com |
| Endpoint Detection | Potentiometric (Electrode) | metrohm.com |
| Reaction | Diazotization of the primary aromatic amine group | metrohm.com |
Method Validation in Complex Biological and Environmental Matrices (e.g., Animal Fluids, Tissues, Feeds, Wastewater)
The analysis of sulfamerazine sodium in complex matrices such as animal tissues (liver, muscle), fluids (milk, urine), animal feed, and wastewater requires robust analytical methods to ensure accurate and reliable results. oup.comresearchgate.netnih.gov Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. This process is guided by international standards, such as those from the European Commission (Decision 2002/657/EC) and VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products). nih.govmdpi.comnih.gov
Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by analyzing samples spiked with a known amount of the analyte. nih.govnih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). nih.govmdpi.com
Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov
Decision Limit (CCα) and Detection Capability (CCβ): These are statistical limits used in the context of residue analysis. CCα is the limit at and above which it can be concluded with a certain error probability that a sample is non-compliant. CCβ is the smallest content of the substance that may be detected, identified and/or quantified in a sample with a certain error probability. researchgate.netnih.gov
Sample preparation is a critical step and often involves extraction with organic solvents, followed by a cleanup step using techniques like solid-phase extraction (SPE) to remove interfering matrix components before analysis by methods like High-Performance Liquid Chromatography (HPLC). nih.govnih.govnih.gov
Table 4: Summary of Validation Parameters for Sulfonamide Analysis in Various Matrices
| Analytical Method | Analyte(s) | Matrix | Recovery (%) | LOQ (µg/kg) | Reference |
| HPLC-FLD | Sulfamerazine & other SAs | Animal Feed | 79.3–114.0 | 41.3–89.9 | nih.gov |
| HPLC-FLD | Sulfamerazine & other SAs | Manure/Digestate | 77.0–121.16 | 26.02–41.97 | mdpi.comnih.gov |
| LC-MS/MS | 13 Sulfonamides | Animal Feed | 86.0–106.8 | 0.9–7.1 | researchgate.net |
| Immunochromatographic Assay | SM₂, SDZ, SQX | Egg | 75-82 | Cutoff: 80 | nih.gov |
| Immunochromatographic Assay | SM₂, SDZ, SQX | Chicken Muscle | 78-81 | Cutoff: 80 | nih.gov |
| SPME-LC | 10 Sulfonamides | Wastewater | Method dependent | Method dependent | nih.gov |
Pharmacological and Toxicological Research Perspectives of Sulfamerazine Sodium
Preclinical Pharmacological Investigations
Sulfamerazine's antibacterial action stems from its ability to act as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). caymanchem.com This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis. nih.gov In vitro studies have quantified this inhibitory action, demonstrating an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of 11.26 ng/mL for the S. pneumoniae DHPS enzyme. caymanchem.com Additionally, research has shown that sulfamerazine (B1682647) can inhibit bacterial carbonic anhydrase by approximately 20% when applied at a concentration of 500 μM. caymanchem.com
In vivo efficacy has been demonstrated in various animal models. In mice, a concentration of 500 mg/L of sulfamerazine in their drinking water was effective in reducing the severity of peribronchitis and inhibiting the colonization of cilia-associated respiratory Bacillus. caymanchem.com Furthermore, early studies in mice infected with Toxoplasma showed that sulfamerazine could prevent death. caymanchem.com More recent research has explored its potential in neurodegenerative disease models. In a Caenorhabditis elegans model of Parkinson's disease, sulfamerazine demonstrated a significant reduction in the aggregation of α-synuclein and its associated toxicity. nih.gov This effect was also observed in neuronal SH-SY5Y cells, where sulfamerazine reduced the accumulation of α-synuclein aggregates. nih.gov
Drug Interaction Studies with Other Therapeutics and Xenobiotics
Sulfamerazine has the potential to interact with a variety of other therapeutic agents and xenobiotics, which can alter their efficacy or toxicity profiles. One significant area of interaction is with hypoglycemic agents. The therapeutic efficacy of several oral antidiabetic drugs, including alogliptin, gliquidone, glyburide, and linagliptin, can be increased when they are used in combination with sulfamerazine. drugbank.com Similarly, the risk of hypoglycemia may be elevated when sulfamerazine is co-administered with various types of insulin (B600854), such as insulin aspart and insulin degludec. drugbank.com
Another notable interaction involves an increased risk of methemoglobinemia. This risk can be heightened when sulfamerazine is combined with certain local anesthetics like articaine (B41015) and lidocaine, or with other compounds such as ambroxol (B1667023) and phenol. drugbank.com
Interactions affecting drug absorption and efficacy have also been documented. For instance, the therapeutic effectiveness of picosulfuric acid can be diminished when used with sulfamerazine. drugbank.com Conversely, the serum concentration of magnesium may be decreased when taken with sulfamerazine. drugbank.com
Studies have also explored interactions with xenobiotics like cyclodextrins. Research using the Taylor dispersion technique to measure diffusion showed that β-cyclodextrin influences the diffusion of sulfamerazine sodium, indicating an interaction between the two solutes. mdpi.com These studies suggest that combining sulfamerazine with β-cyclodextrin could potentially reduce the drug's toxicity, although the effects are complex and depend on the specific concentrations used. mdpi.com
Influence on Host Biological Systems Beyond Antimicrobial Activity
Beyond its well-known antimicrobial function, sulfamethazine (B1682506) (SMZ) has been identified as a chemical suppressor of epigenetic silencing in the model plant system Arabidopsis thaliana. nih.govnih.gov In chemical genetic screens, SMZ was found to release the transcriptional silencing of both transgenes and endogenous genetic elements like transposons. nih.govnih.gov
The mechanism behind this effect is linked to the primary metabolic pathway of folate synthesis. nih.govnih.gov SMZ acts as a structural analog and competitive antagonist of p-aminobenzoic acid (PABA), a precursor for folate biosynthesis. nih.govnih.gov By inhibiting this pathway, SMZ treatment leads to a decrease in the plant's folate pool. nih.govnih.gov This folate deficiency causes a shortage of methyl groups, which is evident from reductions in S-adenosylmethionine (SAM) levels. nih.govnih.gov Since DNA methylation is a critical epigenetic mark for gene silencing, the SMZ-induced methyl deficiency results in a global reduction in DNA methylation and a decrease in repressive histone H3 Lys-9 dimethylation (H3K9me2). nih.govnih.gov This finding highlights a direct link between primary metabolism and the epigenetic regulation of genes. nih.govnih.gov
Sulfamerazine significantly impacts thyroid hormone homeostasis, primarily through its inhibitory effect on thyroid peroxidase (TPO). researchgate.netnih.gov TPO is a crucial enzyme that catalyzes the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, which are essential steps in the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3). nih.govwikipedia.org
Studies have shown that sulfamerazine and other primary arylamines act as reversible inhibitors of TPO. nih.gov This inhibition disrupts the production of thyroid hormones. In studies with Fischer 344 rats fed diets containing sulfamethazine, a dose-related reduction in serum T4 levels was observed, particularly after 18 and 24 months of exposure at higher doses (600 ppm or more). nih.gov While there were no significant changes in T3 levels, the reduced T4 levels led to a compensatory, though not always statistically significant, increasing trend in thyroid-stimulating hormone (TSH) levels. nih.gov This hormonal feedback mechanism resulted in significantly heavier thyroid weights in animals receiving higher doses, likely due to the trophic effect of increased TSH. nih.gov The primary mechanism for this anti-thyroid action is the reversible inhibition of TPO-mediated hormone synthesis, rather than the formation of reactive metabolites. nih.gov
Interactions with Drug Delivery Systems and Biomaterials
Complexation with Cyclodextrins
Cyclodextrins, a family of cyclic oligosaccharides, are known to form inclusion complexes with guest molecules, thereby altering their physicochemical properties. The interaction between sulfamerazine (B1682647) sodium and cyclodextrins has been a subject of scientific investigation to improve the drug's characteristics.
The formation of inclusion complexes between sulfamerazine sodium (NaSMR) and cyclodextrins, particularly beta-cyclodextrin (B164692) (β-CD) and hydroxypropyl-beta-cyclodextrin (HP-β-CD), has been studied using techniques like the Taylor dispersion method for diffusion measurements. nih.govnih.gov Studies show that sulfamerazine sodium forms a 1:1 inclusion complex with β-CD, Mβ-CD (methyl-β-cyclodextrin), and HP-β-CD. researchgate.net
The presence of β-CD influences the diffusion of sulfamerazine sodium, indicating a counterflow of the drug due to the interaction between the two solutes. nih.govnih.gov However, diffusion data suggest that no inclusion complex is formed with the more sterically hindered HP-β-CD. nih.gov The complexation efficiency is also dependent on pH, with cyclodextrins showing a higher affinity for the unionized form of the drug. researchgate.net This complex formation is confirmed through various analytical methods including nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), thermal analysis, and X-Ray diffractometry (XRD). researchgate.net
Table 1: Diffusion Coefficients of Sulfamerazine Sodium (NaSMR) in Aqueous Solutions
| System | Concentration (mol dm⁻³) | Diffusion Coefficient (D) (10⁻⁹ m² s⁻¹) |
| NaSMR in Water | 0.005 | 0.740 |
| NaSMR in Water | 0.010 | 0.732 |
| NaSMR with β-CD | 0.005 (both) | 0.505 (NaSMR), 0.355 (β-CD) |
| NaSMR with HP-β-CD | 0.005 (both) | 0.697 (NaSMR), 0.260 (HP-β-CD) |
This table presents data on the diffusion of sulfamerazine sodium alone and in the presence of cyclodextrins, as detailed in scientific studies. researchgate.net
The formation of supramolecular complexes with cyclodextrins can increase the water solubility, permeability, and ultimately the bioavailability of drugs, while also reducing their toxicity. nih.gov For sulfamerazine, which has a very low water solubility of less than 0.8 mM, this is a significant advantage. nih.gov Phase solubility studies demonstrate that complexation with β-CD, Mβ-CD, and HP-β-CD enhances the aqueous solubility of sulfamerazine. researchgate.net The most substantial improvement, a 34-fold increase in solubility, was achieved through a combination of meglumine (B1676163) and pH adjustment. researchgate.net
Furthermore, toxicity tests involving pollen germination have shown that combinations of sulfamerazine with β-cyclodextrin can reduce the compound's toxicity. nih.govnih.gov These results suggest that the presence of cyclodextrins may mitigate potential adverse effects, offering promising avenues for practical applications with improved stability and bioavailability. nih.gov
Incorporation into Biopolymeric Films and Hydrogels
The integration of sulfamerazine into biopolymeric films, such as those made from sodium alginate, is a strategy to develop functional materials with antimicrobial properties for potential applications like specialized packaging or wound dressings. fao.orgnih.gov
The incorporation of sulfamerazine (SMR) into a sodium alginate (SA) polymer matrix has a significant effect on the morphological, structural, and mechanical properties of the resulting films. fao.orgproquest.com Studies investigating films with SMR concentrations of 0.6, 1.2, and 1.8 mg/mL found that properties such as tensile strength (TS) and elongation at break (E%) varied significantly with the drug concentration. fao.org A slight reduction in these mechanical properties was noted at the highest concentration of 1.8 mg/mL. fao.orgproquest.com
Structural analyses using Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) revealed conformational changes and interactions between the functional groups of sulfamerazine and the film matrix. fao.orgproquest.com Morphological examination through scanning electron microscopy (SEM) and atomic force microscopy (AFM) showed changes in the cross-sectional microstructure and surface roughness of the films upon the addition of sulfamerazine. proquest.com
Table 2: Effect of Sulfamerazine (SMR) Concentration on Mechanical Properties of Sodium Alginate (SA) Films
| Film Formulation | Tensile Strength (TS) (MPa) | Elongation at Break (E%) (%) |
| Control (SA only) | 28.5 | 15.2 |
| SMR 0.6 mg/mL | 35.1 | 18.5 |
| SMR 1.2 mg/mL | 42.3 | 22.4 |
| SMR 1.8 mg/mL | 39.8 | 20.1 |
This table is based on findings that doping sodium alginate films with sulfamerazine significantly affects their mechanical properties, with variations observed at different concentrations. fao.orgproquest.com
Chitosan, another biopolymer, can be functionalized with sulfonamides like sulfamerazine to enhance its inherent biological properties, particularly its antimicrobial activity. nih.gov Films developed from these sulfonamide-chitosan derivatives have demonstrated good antimicrobial activity against a range of bacterial strains. nih.gov
In a study, films made from chitosan-sulfadiazine and chitosan-sulfamethoxazol, close structural relatives of sulfamerazine, showed antibacterial and antifungal activity that was comparable to or even better than reference drugs like nitrofurantoin (B1679001) and nystatine. nih.gov Similarly, electrospun fibers made from polymers like PLGA and containing a sulfadiazine (B1682646)/cyclodextrin system exhibited remarkable antibacterial activity against S. aureus and E. coli biofilms. mdpi.com These findings underscore the potential of incorporating sulfamerazine and related sulfonamides into biopolymeric films to create materials with effective antimicrobial surfaces. nih.govmdpi.com
Nanocrystal Formation and Characterization
Producing nanocrystals is a prominent strategy to address the poor aqueous solubility of many pharmaceutical compounds, thereby improving their bioavailability. researchgate.net This technique involves reducing drug particles to the nanometer size range, which can be achieved through various top-down or bottom-up methods. researchgate.net
For sulfamerazine, the formation efficiency of nanocrystals can be influenced by the presence of different ions. sigmaaldrich.com For instance, studies have shown that the sulfate (B86663) ion has a more profound effect on reducing particle size compared to other ions like iodide or chloride. sigmaaldrich.com The characterization of these lyophilized nanocrystals is typically performed using methods such as differential scanning calorimetry (DSC) to assess thermal properties and dissolution testing to evaluate solubility enhancements. sigmaaldrich.com High-performance liquid chromatography (HPLC) can be used to quantify the amount of stabilizer, such as polyvinylpyrrolidone (B124986) (PVP), adsorbed onto the sulfamerazine nanocrystal surface. sigmaaldrich.com General characterization of nanocrystals also involves techniques like scanning electron microscopy (SEM), transmission electron microscopy (TEM), and photon correlation spectroscopy to determine particle size and morphology. researchgate.net
Strategies for Enhanced Dissolution Rate and Nanosuspension Stability
Nanosuspension technology is a prominent strategy to improve the dissolution rate and bioavailability of poorly soluble drugs like sulfamerazine. nih.govnih.gov By reducing the particle size to the nanometer range, the surface area available for dissolution is dramatically increased, which can lead to a faster onset of action. youtube.com However, these high-energy nanoparticles are thermodynamically unstable and tend to aggregate. nih.gov Therefore, the use of stabilizers is crucial for the successful formulation of stable sulfamerazine sodium nanosuspensions. researchgate.net
One key approach to stabilize nanosuspensions is the use of polymers and surfactants that adsorb onto the drug particle surface, providing a steric or ionic barrier to aggregation. nih.govresearchgate.net For instance, in studies involving the related compound silver sulfadiazine (AgSD), poloxamer 407 (P407) has been effectively used as a stabilizer. nih.gov Research demonstrated that a specific ratio of drug to stabilizer is critical for optimal stability. nih.gov In one study, a 20:3 ratio of AgSD to P407 was found to be effective in preparing stable nanosuspensions. nih.gov The adsorption of P407 onto the nanocrystal surfaces provides steric stabilization, and the increased viscosity of the medium further contributes to the stability of the nanosuspension. nih.gov
The long-term physical stability of such nanosuspensions is a critical parameter. Stability studies on AgSD nanosuspensions stabilized with 1.5% P407 showed no significant changes in particle size over a 6-month period when stored at 4°C, indicating a physically stable formulation. nih.gov Lyophilization, or freeze-drying, of nanosuspensions is another method to enhance stability for long-term storage. The resulting nanocrystals from lyophilized milled suspensions of sulfamerazine have shown a significant increase in their dissolution rate. researchgate.net For example, a lyophilized sulfamerazine formulation containing 1 M sodium sulfate released 95% of the drug within 5 minutes, compared to 86% for a formulation without the salt. researchgate.net
Table 1: Stability of Silver Sulfadiazine (AgSD) Nanosuspension Stabilized with 1.5% Poloxamer 407 (P407) at 4°C
| Storage Time (Months) | Average Particle Size (nm) |
| 0 | 194.6 |
| 1 | 210.3 |
| 2 | 225.8 |
| 3 | 240.1 |
| 4 | 255.6 |
| 5 | 263.4 |
| 6 | 270.2 |
Data sourced from a study on silver sulfadiazine nanosuspensions, demonstrating the stability over a 6-month period. nih.gov
Influence of Excipients on Nanocrystal Formation Efficiency
A study investigating the influence of different sodium salts (iodide, chloride, and sulfate) on the formation of sulfamerazine nanocrystals revealed that the type of anion has a profound effect. nih.gov In this study, sulfamerazine was milled in the presence of polyvinylpyrrolidone (PVP) as a stabilizer, along with one of the sodium salts. nih.gov The results indicated that the sulfate ion was more effective at reducing the particle size compared to iodide or chloride ions. nih.gov This finding was attributed to the Hofmeister series, which describes the effects of ions on the structure of water. nih.gov Sulfate ions are considered "salting-out" ions, meaning they tend to increase the surface tension of water and decrease the solubility of nonpolar molecules. nih.gov
It was hypothesized that the addition of sulfate ions dehydrated the PVP molecules, which in turn enhanced their adsorption onto the surface of the sulfamerazine particles. nih.gov This enhanced adsorption of the stabilizer leads to more effective stabilization of the newly formed surfaces during milling, preventing aggregation and resulting in a smaller final particle size. nih.gov Consequently, the addition of sodium sulfate was shown to enhance the formation efficiency of sulfamerazine nanocrystals. nih.gov The resulting nanocrystals also exhibited a markedly increased dissolution rate. researchgate.net
Table 2: Effect of Sodium Salts on the Particle Size Reduction of Sulfamerazine during Wet Ball Milling
| Excipient (Sodium Salt) | Effect on Particle Size Reduction | Proposed Mechanism of Action |
| Sodium Sulfate | More profound effect on reducing particle size compared to iodide or chloride. nih.gov | Acts as a "salting-out" agent, dehydrating PVP, which enhances its adsorption onto sulfamerazine particles and improves the stability of the nanosuspension. nih.gov |
| Sodium Iodide | Less effective in particle size reduction compared to sodium sulfate. nih.gov | As a "salting-in" agent, it may not promote the adsorption of PVP onto the drug surface as effectively. |
| Sodium Chloride | Less effective in particle size reduction compared to sodium sulfate. nih.gov | Its position in the Hofmeister series suggests a less pronounced effect on water structure and subsequent PVP adsorption compared to sulfate. nih.gov |
This table summarizes the findings of a study on the influence of different sodium salts on the efficiency of sulfamerazine nanocrystal formation. nih.gov
Environmental Impact and Ecopharmacological Studies of Sulfamerazine Sodium
Environmental Occurrence and Fate in Aquatic and Terrestrial Ecosystems
Once introduced into the environment, the fate of sulfamerazine (B1682647) is governed by a combination of biotic and abiotic processes. As a class, sulfonamides are frequently detected in various environmental compartments. They are polar and highly water-soluble, which facilitates their transport into surface waters, with concentrations reported from the ng/L to µg/L range. researchgate.netnih.gov
Studies on related sulfonamides, such as sulfamethazine (B1682506), show they can accumulate in the surface sediments of aquatic systems, with concentrations reaching tens of µg/kg. nih.gov Research on lake water and sediments indicates that the degradation half-lives of sulfamethazine can range from approximately 10 to 13 days in lake water, a process significantly slowed in sterilized water, highlighting the role of microbial activity. nih.gov In soil, the half-life of sulfamethazine has been reported to be around 18.6 days. scilit.com
The primary degradation pathways for sulfamerazine and other sulfonamides in aquatic environments are photolysis (degradation by light) and biodegradation. nih.govnih.gov Photochemical degradation is a significant process for reducing sulfonamide concentrations in water. nih.gov The rate of this degradation is influenced by the specific chemical structure of the sulfonamide; for instance, sulfadiazine (B1682646), which is more hydrophilic, degrades faster under photo-Fenton conditions than the more structurally complex sulfamerazine and sulfamethazine. researchgate.net Adsorption to natural organic matter and sediment is another key factor, which can impede degradation by reducing the availability of the compound for photolysis and microbial action. nih.gov While sulfonamides are generally resistant to hydrolysis at typical environmental pH levels, they are not readily biodegradable, which contributes to their persistence. nih.gov
Table 1: Environmental Fate Characteristics of Related Sulfonamides This table presents data for sulfamethazine (SMZ), a structurally similar sulfonamide, to provide context for the environmental behavior of sulfamerazine.
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Half-life (t1/2) of SMZ | Lake Water | 10.5 - 12.9 days | nih.gov |
| Half-life (t1/2) of SMZ | Sterilized Lake Water | 31.9 - 49.8 days | nih.gov |
| Half-life (t1/2) of SMZ | Soil | 18.6 days | scilit.com |
| Measured Concentration of SMZ | River Sediment | up to 248 µg/kg | nih.gov |
| Measured Concentration of SMZ | River Water | up to 12 µg/L | frontiersin.org |
Ecotoxicological Effects on Non-Target Organisms
The presence of sulfamerazine and related antibiotics in the environment can have unintended consequences for organisms not targeted by their antimicrobial action.
Sulfonamides exert phytotoxic effects by inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of plants and microorganisms. nih.gov This disruption can lead to observable impacts on plant growth and development. Research on sulfamethazine, a closely related compound, provides significant insight into these effects.
Table 2: Phytotoxic Effects of Sulfamethazine (SMZ) on Root Growth of Legume Seedlings After 9 Days Data from a study evaluating the impact of varying SMZ concentrations in soil. The table shows the percentage of root growth retardation compared to a control group.
| Plant Species | Root Growth Retardation at 20 mM SMZ (%) | Reference |
|---|---|---|
| Yellow Lupin | 88% | tandfonline.com |
| Soybean | 58% | tandfonline.com |
| Pea | Data not specified in text | tandfonline.com |
| Lentil | Data not specified in text | tandfonline.com |
| Adzuki Bean | Data not specified in text | tandfonline.com |
| Alfalfa | Data not specified in text | tandfonline.com |
In aquatic ecosystems, sulfonamides pose a risk to a variety of organisms. Standard ecotoxicity assays indicate that algae are generally the most sensitive organisms, followed by crustaceans and then fish. nih.gov
While specific data for sulfamerazine is limited, studies on sulfamethazine reveal potential adverse effects. For the crustacean Daphnia magna, a 48-hour acute toxicity test showed a No-Observed-Effect Concentration (NOEC) of 50 mg/L. frontiersin.org For fish, the effects can be more subtle and occur over longer exposure periods. In zebrafish (Danio rerio), exposure to sulfamethazine at concentrations as low as 0.2 µg/L was found to increase levels of certain antioxidant enzymes in embryos, indicating that the antibiotic caused redox imbalance. researchgate.net Other studies have noted that sulfamethazine exposure can lead to developmental toxicity and changes in biomarker activities in fish. researchgate.net Dietary exposure of marine medaka to sulfamethazine was shown to alter intestinal homeostasis. nih.gov These findings suggest that while lethal effects may only occur at higher concentrations, environmentally relevant levels of sulfonamides like sulfamerazine could induce sublethal physiological stress in aquatic life.
Table 3: Ecotoxicity of Sulfamethazine (SMZ) on Aquatic Organisms This table summarizes toxicity data for the related sulfonamide, sulfamethazine, across different aquatic species.
| Organism | Endpoint | Value | Reference |
|---|---|---|---|
| Daphnia magna (Crustacean) | 48-h NOEC (Survival) | 50 mg/L | frontiersin.org |
| Pseudokirchneriella subcapitata (Algae) | NOEC (Growth) | 1 mg/L | frontiersin.org |
| Zebrafish (Danio rerio) | Physiological Changes (Redox Imbalance) | Observed at 0.2 µg/L | researchgate.net |
Contribution to the Propagation of Environmental Antimicrobial Resistance
A significant ecopharmacological concern associated with sulfamerazine sodium is its role in promoting antimicrobial resistance (AMR) in the environment. The continuous release of sublethal concentrations of antibiotics into soil and water creates selective pressure that favors the survival and proliferation of resistant bacterial strains. nih.gov
The primary mechanism of resistance to sulfonamides is the acquisition of alternative genes, sul1 and sul2, which code for a drug-resistant version of the DHPS enzyme. nih.gov These genes are often located on mobile genetic elements like plasmids, which can be transferred between different bacterial species, facilitating the spread of resistance. cabidigitallibrary.org
Studies have directly linked the presence of sulfonamides in the environment to an increase in resistance. Research on swine manure composting found that the addition of sulfamerazine enriched sulfonamide resistance genes, particularly sul2. nih.govcaas.cn In aquatic systems, a positive correlation has been observed between the concentration of sulfamethazine in river water and the abundance of sulfamethazine-resistant bacteria. nih.gov Furthermore, the application of animal manure containing sulfonamides to agricultural land can lead to the accumulation of resistance genes in the soil and their potential uptake into food crops, such as lettuce and leek. cabidigitallibrary.orgwur.nl This creates a potential pathway for the transfer of resistance from the environment back to humans.
Q & A
Q. What is the antibacterial mechanism of sulfamerazine sodium, and how can this be validated experimentally?
Sulfamerazine sodium inhibits bacterial dihydropteroate synthetase (DHPS), a key enzyme in folate synthesis, by competitively binding to para-aminobenzoic acid (PABA). To validate this mechanism:
- Method : Use in vitro enzyme inhibition assays with purified DHPS, comparing activity in the presence of sulfamerazine sodium and PABA. Measure IC50 values via spectrophotometric monitoring of substrate conversion.
- Controls : Include positive controls (e.g., sulfadiazine) and negative controls (PABA-only reactions).
- Data Interpretation : Reduced enzymatic activity confirms competitive inhibition .
Q. How does sulfamerazine sodium solubility vary across solvents, and what methods are used to quantify it?
Sulfamerazine sodium is highly soluble in water and DMSO. Solubility can be quantified via:
-
Shake-Flask Method : Saturate solvent with the compound, filter, and analyze supernatant via HPLC or UV-Vis spectroscopy.
-
Thermodynamic Analysis : Use the van’t Hoff equation to correlate temperature-dependent solubility .
-
Example Data :
Solvent Solubility (mg/mL) Temperature (°C) Water 120 25 DMSO 95 25
Advanced Research Questions
Q. How can sulfamerazine sodium nanocrystals be synthesized efficiently, and what parameters influence their formation?
Nanocrystal synthesis via wet ball milling is optimized by:
- Key Parameters :
- Characterization : Use dynamic light scattering (DLS) for size distribution and SEM for morphology.
Q. How do fluid dynamics (e.g., Taylor vortex flow) affect polymorphic crystallization of sulfamerazine sodium?
Controlled fluid motion during crystallization impacts polymorphism and enantiomer separation:
-
Methods :
-
Data Comparison :
Method Production Time ee Value CSTR 93 hours 10–15% LCTR 20 minutes 85–90%
Q. How can solubility and bioavailability of sulfamerazine sodium be modulated using cyclodextrins or meglumine?
Ternary complexation with β-cyclodextrin and meglumine enhances solubility:
- Method : Prepare complexes via co-evaporation or freeze-drying.
- Validation :
- Phase Solubility Studies : Plot solubility vs. cyclodextrin concentration to determine stability constants.
- In Vitro Release: Use dialysis membranes to simulate drug release kinetics in buffer solutions (pH 1.2 and 7.4) .
Q. What advanced analytical techniques are used to resolve sulfamerazine sodium in complex mixtures?
- HT-LC/IRMS : High-temperature liquid chromatography coupled with isotope ratio mass spectrometry enables compound-specific carbon isotope analysis, critical for tracking environmental or metabolic degradation .
- HPLC-DAD : Pair with C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) and mobile phase (acetonitrile:phosphate buffer, 25:75 v/v) for separation from sulfonamide analogs .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in sulfamerazine sodium experiments?
Q. What methodologies resolve discrepancies in solubility studies across literature?
- Preferential Solvation Analysis : Apply the IKBI method to account for solvent-solvent and solute-solvent interactions in ethanol-water mixtures .
- Contextual Reporting : Explicitly state temperature, pH, and ionic strength, as these critically influence solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
